6-iodo-5-methyl-1H-indazole
Description
The Indazole Heterocyclic Scaffold in Contemporary Chemical Research
The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can provide useful ligands for more than one type of receptor or enzyme target. benthamdirect.comnih.gov This versatility has led to its incorporation into a wide array of compounds explored in drug discovery and materials science. nih.govresearchgate.net
Indazole is a bicyclic heteroaromatic compound that can exist in different tautomeric forms, primarily 1H-indazole and 2H-indazole. chemicalbook.commdpi.com These forms arise from the position of the single hydrogen atom on one of the two nitrogen atoms in the pyrazole (B372694) ring. researchgate.net
The 1H-tautomer, which has a benzenoid character, is thermodynamically more stable than the 2H-tautomer, which possesses a quinonoid structure. researchgate.netbeilstein-journals.org Theoretical calculations and experimental studies have shown that 1H-indazole is the predominant form in solution and the solid state. chemicalbook.combeilstein-journals.orgthieme-connect.de For instance, 1-methyl-1H-indazole is estimated to be 3.2–3.6 kcal/mol more stable than 2-methyl-2H-indazole. thieme-connect.de This stability difference is a critical factor in synthetic strategies, as reactions like N-alkylation can produce a mixture of N1 and N2 substituted products, with the ratio often depending on reaction conditions. beilstein-journals.org The two tautomers also exhibit distinct physical and chemical properties, including differences in basicity and dipole moment. chemicalbook.comthieme-connect.de
| Feature | 1H-Indazole | 2H-Indazole |
|---|---|---|
| Stability | Thermodynamically more stable, predominant tautomer. chemicalbook.commdpi.com | Less stable than the 1H-tautomer. beilstein-journals.org |
| Aromaticity | Benzenoid character. nih.gov | Ortho-quinoid character. nih.gov |
| Basicity (pKa) | Weaker base (pKa ≈ 1.3). thieme-connect.de | Stronger base (pKa ≈ 2.0 for 2-methyl-2H-indazole). chemicalbook.comthieme-connect.de |
| Dipole Moment (Debye) | Lower (approx. 1.60 D). thieme-connect.de | Higher (approx. 3.40 D for 2-methyl-2H-indazole). thieme-connect.de |
The indazole nucleus is a key component in numerous pharmacologically active molecules. igi-global.comresearchgate.net Its ability to participate in hydrogen bonding and engage in various intermolecular interactions makes it an attractive scaffold for designing enzyme inhibitors and receptor antagonists. longdom.org Indazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. nih.govmdpi.comrsc.org The structural versatility of the indazole ring allows for substitutions at multiple positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its interaction with biological targets. longdom.orgresearchgate.net
| Compound Name | Indazole Type | Biological Activity/Application |
|---|---|---|
| Pazopanib | N2-substituted | Tyrosine kinase inhibitor used in cancer therapy. mdpi.comrsc.org |
| Bendazac | 1H-indazole | Non-steroidal anti-inflammatory drug (NSAID). mdpi.com |
| Benzydamine | 1H-indazole | Anti-inflammatory and anesthetic agent. mdpi.com |
| Niraparib | 1H-indazole | PARP inhibitor for treating certain types of cancer. mdpi.com |
| Axitinib | 1H-indazole | Tyrosine kinase inhibitor used in the treatment of renal cell carcinoma. chemicalbook.com |
Contextualization of Halogenated and Alkyl-Substituted Indazoles
The introduction of halogen and alkyl groups onto the indazole scaffold is a key strategy in modern organic synthesis and medicinal chemistry. These substituents serve as versatile handles for further chemical modification and can significantly alter the physicochemical properties of the parent molecule.
Iodine, as a substituent on an aromatic ring, plays a crucial role in organic synthesis. The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, making iodide an excellent leaving group. wikipedia.orgwikipedia.org This property is extensively exploited in transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings, which are fundamental for constructing complex molecular architectures. wikipedia.org The use of molecular iodine as a reagent is also valued for its mild, neutral reaction conditions and simple work-up procedures. researchgate.netniscpr.res.inresearchgate.net Therefore, iodo-substituted heterocycles like 6-iodo-5-methyl-1H-indazole are highly valuable intermediates for creating diverse libraries of compounds.
| Halogen (X) | C-X Bond Dissociation Energy (kcal/mol for CH₃X) | Leaving Group Ability |
|---|---|---|
| F | 115 | Poor |
| Cl | 83.7 | Good |
| Br | 72.1 | Very Good |
| I | 57.6 | Excellent |
Research Trajectory of this compound within Heterocyclic Chemistry
While extensive research literature on the specific compound this compound is not widespread, its research trajectory can be understood through its role as a valuable synthetic intermediate. Its structure is emblematic of a building block designed for combinatorial chemistry and targeted synthesis. The presence of the iodo group at the C-6 position makes it a prime substrate for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of aryl, alkyl, and alkynyl groups. rsc.orgchemicalbook.com The methyl group at the C-5 position modulates the electronic properties of the scaffold.
Research involving this compound would likely focus on its use in the synthesis of more complex molecules, particularly those with potential biological activity. For instance, it could be a precursor in the synthesis of kinase inhibitors or other targeted therapeutic agents, where the indazole core serves as the primary scaffold and the C-6 position is diversified to optimize binding affinity and selectivity. rsc.orgmdpi.com The compound serves as a key piece in constructing molecular libraries aimed at discovering new drug leads.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₇IN₂ |
| Molecular Weight | 258.06 g/mol |
| IUPAC Name | This compound |
Structure
3D Structure
Properties
IUPAC Name |
6-iodo-5-methyl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2/c1-5-2-6-4-10-11-8(6)3-7(5)9/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYMFNSLBOCSOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1I)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90694614 | |
| Record name | 6-Iodo-5-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082040-11-6 | |
| Record name | 6-Iodo-5-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization Strategies for 6 Iodo 5 Methyl 1h Indazole
Cross-Coupling Reactions at the Halogen Site
The carbon-iodine bond at the C-6 position is the most prominent site for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond makes 6-iodo-5-methyl-1H-indazole an excellent substrate for these transformations.
Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming C(sp²)–C(sp²) bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.gov This reaction is highly efficient for the arylation of the indazole core at the C-6 position. nih.gov The general mechanism involves the oxidative addition of the iodo-indazole to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.govresearchgate.net
The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are critical for achieving high yields. A variety of palladium sources, such as PdCl₂(dppf)·CH₂Cl₂, are effective. nih.gov The reaction tolerates a wide range of functional groups on both the indazole scaffold and the boronic acid coupling partner. nih.gov
Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Iodo-Indazole Scaffolds
| Catalyst | Base | Solvent | Coupling Partner | Product Type | Reference |
|---|---|---|---|---|---|
| PdCl₂(dppf)·CH₂Cl₂ | K₂CO₃ | 1,4-Dioxane/Water | Aryl boronic acids | 6-Aryl-indazole | nih.gov |
| Pd(OAc)₂ / Ligand | K₂CO₃ | DMA | Aryl boronic acids | C-3 Arylated Indazole | researchgate.net |
Note: The data in this table is representative of conditions used for iodo-indazole derivatives and is applicable to this compound.
Heck and Sonogashira Cross-Coupling Methodologies
The Heck and Sonogashira reactions provide robust pathways for the alkenylation and alkynylation of the this compound core, respectively.
The Mizoroki-Heck reaction couples the iodo-indazole with an alkene to form a new C-C bond, creating a styrenyl-type derivative. This reaction is typically catalyzed by a palladium complex and proceeds under basic conditions. The disubstituted double bond formed can serve as a versatile functional group for further chemical transformations. researchgate.net
The Sonogashira cross-coupling reaction is an effective method for forming a bond between a C(sp²) carbon (from the iodo-indazole) and a C(sp) carbon (from a terminal alkyne). researchgate.net This reaction is co-catalyzed by palladium and copper complexes. mdpi.com The resulting 6-alkynyl-5-methyl-1H-indazole derivatives are valuable intermediates in the synthesis of more complex heterocyclic systems. mdpi.com
Other Metal-Catalyzed Cross-Coupling Reactions (e.g., Stille)
The Stille reaction is another significant palladium-catalyzed cross-coupling method that involves the reaction of an organohalide with an organotin compound (organostannane). wikipedia.orglibretexts.org This reaction is highly versatile due to the stability of organostannanes to air and moisture and the mild reaction conditions often employed. wikipedia.orgorganic-chemistry.org this compound can serve as the electrophilic partner, coupling with various organostannanes (vinyl, aryl, alkynyl) to form the corresponding C-6 substituted products. libretexts.org The catalytic cycle is similar to that of the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org A key drawback of this method is the toxicity of the tin reagents. wikipedia.orgorganic-chemistry.org
Functional Group Transformations and Manipulations
Beyond the C-6 position, the indazole ring itself offers opportunities for derivatization, primarily at the nitrogen atoms and the methyl substituent.
N-Functionalization (e.g., Alkylation, Arylation, Reaction with Formaldehyde)
The direct functionalization of the N-H group in the pyrazole (B372694) ring is a common strategy for modifying the properties of the indazole scaffold. However, the presence of two nucleophilic nitrogen atoms (N-1 and N-2) often leads to the formation of a mixture of regioisomers. d-nb.infoconnectjournals.com
N-Alkylation and N-Arylation: The alkylation of 1H-indazoles typically produces a mixture of N-1 and N-2 alkylated products, with the ratio depending heavily on the reaction conditions. nih.govnih.gov Generally, N-1 substituted indazoles are the thermodynamically more stable products, while N-2 isomers are often kinetically favored. connectjournals.com The choice of base and solvent can significantly influence the regioselectivity. For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be a promising system for achieving N-1 selectivity. d-nb.infonih.gov Conversely, N-2 selectivity can be promoted by the presence of electron-withdrawing groups on the benzene (B151609) portion of the indazole ring. d-nb.info N-arylation can be achieved using copper-catalyzed cross-coupling reactions. researchgate.net
Table 2: Regioselectivity in N-Alkylation of Indazoles
| Alkylating Agent | Base | Solvent | Major Product | Reference |
|---|---|---|---|---|
| Alkyl Bromide | NaH | THF | N-1 | d-nb.infonih.gov |
| Isopropyl Iodide | NaH | DMF | N-2 (slight excess) | nih.gov |
Reaction with Formaldehyde: Indazoles react with formaldehyde, typically in an aqueous acidic medium like hydrochloric acid, to yield N-hydroxymethyl derivatives. acs.orgnih.gov Studies on various substituted indazoles have shown that this reaction generally proceeds with high regioselectivity, affording the N-1 substituted (1H-indazol-1-yl)methanol product. acs.orgsemanticscholar.org The reaction mechanism involves the protonation of formaldehyde, which then reacts with the neutral indazole molecule. acs.org
Transformations Involving the Methyl Group (e.g., Oxidation)
The methyl group at the C-5 position, while generally less reactive than the other sites, can be functionalized to introduce further diversity. One common strategy involves its conversion into a more reactive intermediate. For example, the related compound 6-(hydroxymethyl)-1H-indazole can be converted to 6-(bromomethyl)-1H-indazole by treatment with hydrobromic acid in acetic acid. researchgate.net This bromomethyl intermediate is a versatile electrophile that can readily undergo nucleophilic substitution with various nucleophiles, such as thiols, to introduce new functional groups onto the methyl carbon. researchgate.net
Nucleophilic Substitution Reactions of the Iodo Group
The iodo group at the C6 position of the 5-methyl-1H-indazole core is an excellent leaving group, making it susceptible to displacement by a range of nucleophiles. While direct nucleophilic aromatic substitution (SNAr) on an unactivated aryl iodide is generally challenging, the reactivity can be significantly enhanced through the use of transition metal catalysis.
One of the most prominent examples of nucleophilic substitution at the 6-position of an iodo-indazole derivative is the copper-catalyzed Ullmann condensation. This reaction allows for the formation of carbon-oxygen and carbon-nitrogen bonds. For instance, in the presence of a copper catalyst, this compound can react with various alcohols or phenols to yield the corresponding 6-alkoxy or 6-aryloxy derivatives. Similarly, reaction with amines under Ullmann conditions can afford 6-amino-5-methyl-1H-indazole derivatives. These reactions typically require high temperatures and a base.
Palladium-catalyzed reactions have also emerged as powerful tools for the functionalization of aryl halides. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, provides a highly efficient method for the formation of carbon-nitrogen bonds. wikipedia.org This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines, including anilines and alkylamines, under relatively mild conditions. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and broad substrate scope.
Below is a representative table of potential nucleophilic substitution reactions on the this compound core:
| Reaction Type | Nucleophile | Catalyst/Reagents | Product |
| Ullmann Condensation (O-Arylation/Alkylation) | R-OH (Alcohol/Phenol) | Cu catalyst, Base | 6-O(R)-5-methyl-1H-indazole |
| Ullmann Condensation (N-Arylation/Alkylation) | R2NH (Amine) | Cu catalyst, Base | 6-N(R)2-5-methyl-1H-indazole |
| Buchwald-Hartwig Amination | R2NH (Amine) | Pd catalyst, Ligand, Base | 6-N(R)2-5-methyl-1H-indazole |
Potential for Diversification of the this compound Core via Sequential Reactions
The presence of the iodo group on the this compound scaffold opens up a vast chemical space for diversification through a variety of palladium-catalyzed cross-coupling reactions. These reactions are highly valued for their ability to form new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. The Suzuki-Miyaura coupling is a robust method for introducing aryl, heteroaryl, or vinyl substituents at the 6-position of the indazole ring. For example, reacting this compound with an arylboronic acid would yield a 6-aryl-5-methyl-1H-indazole. nih.govias.ac.in
Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon triple bond by coupling the aryl iodide with a terminal alkyne. researchgate.netthieme-connect.de This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. This method provides access to 6-alkynyl-5-methyl-1H-indazole derivatives, which can serve as versatile intermediates for further transformations.
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl iodide with an alkene to form a new carbon-carbon bond. wikipedia.org This reaction is a powerful tool for the synthesis of substituted alkenes. For instance, the reaction of this compound with an acrylate ester would lead to the formation of a 6-(alkenyl)-5-methyl-1H-indazole derivative.
The utility of these cross-coupling reactions can be further expanded through sequential functionalization strategies, especially if the indazole core contains multiple halogen substituents with differential reactivity (e.g., an iodo and a bromo group). The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond in palladium-catalyzed reactions allows for selective, stepwise derivatization. For instance, a Sonogashira coupling could be performed selectively at the iodo-substituted position, followed by a Suzuki coupling at the bromo-substituted position. researchgate.netthieme-connect.de This sequential approach enables the synthesis of complex, unsymmetrically substituted indazole derivatives with a high degree of control.
The following table summarizes the potential for diversification of the this compound core using various palladium-catalyzed cross-coupling reactions:
| Reaction Type | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura Coupling | R-B(OH)2 (Boronic Acid) | Pd catalyst, Base | 6-Aryl/Heteroaryl/Vinyl-5-methyl-1H-indazole |
| Sonogashira Coupling | R-C≡CH (Terminal Alkyne) | Pd catalyst, Cu(I) co-catalyst, Base | 6-Alkynyl-5-methyl-1H-indazole |
| Heck Reaction | Alkene | Pd catalyst, Base | 6-Alkenyl-5-methyl-1H-indazole |
These derivatization strategies highlight the immense potential of this compound as a versatile starting material for the synthesis of a wide range of novel and complex molecules. The ability to selectively introduce various functional groups at the 6-position provides a powerful avenue for modulating the physicochemical and biological properties of the indazole scaffold, making it a valuable tool in drug discovery and materials science.
Mechanistic Investigations of Chemical Transformations Involving 6 Iodo 5 Methyl 1h Indazole
Elucidation of Reaction Pathways in Indazole Synthesis
The synthesis of the 6-iodo-5-methyl-1H-indazole framework itself requires precise control to ensure the correct arrangement of substituents. While various methods exist for constructing the indazole core, a common strategy involves the cyclization of appropriately substituted aryl precursors.
One plausible pathway begins with a substituted toluene derivative, proceeding through nitration, reduction, diazotization, and iodination steps. The regioselectivity at each stage is governed by the directing effects of the existing functional groups. For instance, the methyl group on a toluene precursor would direct electrophilic nitration primarily to the ortho and para positions. Subsequent steps would then build the bicyclic indazole system.
Alternative modern synthetic approaches utilize transition-metal-catalyzed reactions, such as rhodium- and copper-catalyzed C-H activation pathways, to construct the indazole scaffold. For example, rhodium(III)-catalyzed reactions of azobenzenes with aldehydes have emerged as a novel route to functionalized indazoles. Another approach involves a silver(I)-mediated intramolecular oxidative C-H amination, which is efficient for creating a variety of 3-substituted indazoles. acs.orgnih.gov Preliminary studies of this silver-mediated reaction suggest it proceeds through an outer-sphere single electron transfer mechanism. acs.orgnih.gov
Detailed Mechanistic Studies of Metal-Catalyzed Cross-Coupling
The iodine atom at the C6 position makes this compound an excellent substrate for transition-metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl iodide with an organoboron compound, typically a boronic acid or ester. The catalytic cycle is generally understood to proceed through three key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate.
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the iodide. The base is crucial for activating the organoboron species. acs.org
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst. masterorganicchemistry.com
Heck Reaction: The Heck reaction couples the aryl iodide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgyoutube.com The mechanism differs from the Suzuki coupling:
Oxidative Addition: Similar to the Suzuki reaction, the Pd(0) catalyst adds to the C-I bond of the indazole.
Migratory Insertion (Carbopalladation): The alkene coordinates to the Pd(II) complex, followed by the insertion of the alkene into the palladium-aryl bond.
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a new double bond in the product and a palladium-hydride species. This step typically proceeds to give the more stable trans alkene product. organic-chemistry.org
Regeneration of Catalyst: The base removes the hydride from the palladium and regenerates the active Pd(0) catalyst. youtube.com
A patent describes a Heck reaction between a protected 3-iodo-6-nitroindazole and 2-vinyl pyridine, catalyzed by palladium(II) acetate with a tri-o-tolylphosphine ligand and N,N-diisopropylethyl-amine as the base, illustrating the practical application of this mechanism to the indazole scaffold. google.com
Interactive Table: Comparison of Suzuki and Heck Reaction Mechanisms
| Feature | Suzuki-Miyaura Coupling | Heck Reaction |
| Coupling Partner | Organoboron Compound (e.g., Boronic Acid) | Alkene |
| Key Mechanistic Step | Transmetalation | Migratory Insertion |
| Role of Base | Activates Boron Reagent | Regenerates Pd(0) Catalyst |
| Bond Formed | C(sp²)-C(sp²) or C(sp²)-C(sp³) | C(sp²)-C(sp²) (from alkene) |
| Product Structure | Biaryl or Aryl-Alkyl | Substituted Alkene |
Examination of Single Electron Transfer (SET) Mechanisms in Derivatization Reactions
Single Electron Transfer (SET) is a fundamental process in which a single electron is moved from one chemical species to another, generating radical intermediates. This mechanism is pertinent to certain derivatization reactions of substituted indazoles.
A key example involves the reduction of a nitro group, which might be present on an indazole precursor, to an amine. This transformation can be achieved using metals like iron, tin, or zinc in an acidic medium. The mechanism proceeds through a sequence of single electron transfer and protonation steps. google.com The metal donates an electron to the nitro group, forming a radical anion, which is then protonated. This SET/protonation sequence repeats until the amine is formed.
Visible-light photoredox catalysis is another area where SET mechanisms are prominent. sigmaaldrich.com While specific studies on this compound may be limited, the general principle involves a photocatalyst that, upon excitation by light, can engage in a single-electron transfer with a substrate. sigmaaldrich.com For an aryl iodide, this could lead to the formation of an aryl radical, which can then participate in subsequent bond-forming reactions. Mechanistic studies on related systems have shown that SET can generate transient iodine radical species, which are key to facilitating reactions like cyclopropanation. rsc.org Silver(I)-mediated synthesis of indazoles has also been suggested to proceed via an SET pathway to generate a nitrogen-centered radical intermediate. acs.org
Analysis of Regioselectivity and Stereoselectivity in Functionalization Reactions
Regioselectivity: A critical aspect of functionalizing the 1H-indazole core is controlling the regioselectivity of reactions at the two nitrogen atoms, N1 and N2. Alkylation, for example, can lead to a mixture of N1 and N2-substituted products. The outcome is highly dependent on reaction conditions and the electronic and steric nature of substituents on the indazole ring. beilstein-journals.org
Steric Effects: Bulky substituents at the C7 position can sterically hinder the approach of electrophiles to the N1 position, thereby favoring substitution at N2. For this compound, the C7 position is unsubstituted, suggesting that steric hindrance at N1 is minimal.
Electronic Effects: Electron-withdrawing groups on the benzene (B151609) ring, particularly at the C7 position, have been shown to confer excellent N2 regioselectivity. beilstein-journals.org The iodo and methyl groups at the C6 and C5 positions have more modest electronic effects.
Reaction Conditions: The choice of base and solvent plays a crucial role. For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) has been reported as a promising system for achieving N1-selective alkylation for a range of substituted indazoles. beilstein-journals.org In contrast, different conditions can favor the N2 product.
Studies on the reaction of indazoles with formaldehyde in acidic media have shown that N1-substituted (1H-indazol-1-yl)methanol derivatives are preferentially formed. nih.govacs.org Theoretical calculations indicate that the N1-substituted isomer is thermodynamically more stable than the N2 isomer. acs.org
Interactive Table: Factors Influencing N-Alkylation Regioselectivity of Indazoles
| Factor | Favors N1-Substitution | Favors N2-Substitution | Rationale |
| Substituents | Electron-donating groups | Electron-withdrawing groups (esp. at C7) | Alters the nucleophilicity of N1 vs. N2 |
| Steric Hindrance | Unsubstituted C7 | Bulky group at C7 | Blocks access to the N1 position |
| Reaction Conditions | NaH in THF (often) | Varies (e.g., different base/solvent) | Cation coordination and solvent polarity can influence the site of attack |
| Thermodynamics | Generally more stable isomer | Generally less stable isomer | N1-substituted indazoles are often the thermodynamic product |
Stereoselectivity: Stereoselectivity becomes relevant when a new chiral center is created during a functionalization reaction. For instance, in a Heck reaction involving a prochiral alkene, the addition of the indazole moiety could potentially generate a new stereocenter. The facial selectivity of this addition would be influenced by the steric environment around the palladium catalyst and the substrates. However, the most common outcome of the Heck reaction is the formation of a trans-alkene, which is an example of diastereoselectivity. organic-chemistry.org
Computational and Theoretical Studies on 6 Iodo 5 Methyl 1h Indazole
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (ΔE) is an important parameter that characterizes the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity and lower stability.
For illustrative purposes, the calculated HOMO, LUMO, and energy gap values for a set of 4-substituted-1H-indazoles are presented in the table below. These values help in understanding how different substituents can modulate the electronic properties of the indazole ring.
Table 1: Calculated HOMO, LUMO, and Energy Gap for Illustrative 4-Substituted-1H-Indazoles (in eV) (Data is for illustrative purposes for related compounds and not for 6-iodo-5-methyl-1H-indazole)
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| 4-fluoro-1H-indazole | -6.531 | -0.517 | 6.014 |
| 4-chloro-1H-indazole | -6.558 | -0.816 | 5.742 |
| 4-bromo-1H-indazole | -6.477 | -0.871 | 5.606 |
| 4-methyl-1H-indazole | -6.110 | -0.463 | 5.647 |
| 4-amino-1H-indazole | -5.579 | -0.190 | 5.389 |
| 4-hydroxy-1H-indazole | -5.933 | -0.381 | 5.552 |
Source: Theoretical Evaluation of Six Indazole Derivatives as Corrosion Inhibitors Based on DFT
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including chemical hardness (η), electronegativity (χ), and chemical potential (μ).
Electronegativity (χ) is the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential.
Chemical Potential (μ) is related to the escaping tendency of electrons from an equilibrium system. It is calculated as the average of the HOMO and LUMO energies.
Chemical Hardness (η) measures the resistance of a molecule to a change in its electron distribution. A harder molecule has a larger HOMO-LUMO gap, while a softer molecule has a smaller gap.
These parameters for the illustrative 4-substituted-1H-indazoles are shown in the table below.
Table 2: Calculated Chemical Hardness, Electronegativity, and Chemical Potential for Illustrative 4-Substituted-1H-Indazoles (in eV) (Data is for illustrative purposes for related compounds and not for this compound)
| Compound | Chemical Hardness (η) | Electronegativity (χ) | Chemical Potential (μ) |
| 4-fluoro-1H-indazole | 3.007 | 3.524 | -3.524 |
| 4-chloro-1H-indazole | 2.871 | 3.687 | -3.687 |
| 4-bromo-1H-indazole | 2.803 | 3.674 | -3.674 |
| 4-methyl-1H-indazole | 2.8235 | 3.2865 | -3.2865 |
| 4-amino-1H-indazole | 2.6945 | 2.8845 | -2.8845 |
| 4-hydroxy-1H-indazole | 2.776 | 3.157 | -3.157 |
Source: Theoretical Evaluation of Six Indazole Derivatives as Corrosion Inhibitors Based on DFT
The electrophilicity index (ω) provides a measure of the energy lowering of a system when it accepts electrons from the environment. A higher electrophilicity index indicates a greater capacity to act as an electrophile. Conversely, the nucleophilicity index (N) is a measure of the ability of a molecule to donate electrons.
The electrophilicity index is calculated using the chemical potential and chemical hardness. While a universally accepted scale for nucleophilicity is more complex, it is often correlated with the HOMO energy.
Table 3: Calculated Electrophilicity Index for Illustrative 4-Substituted-1H-Indazoles (in eV) (Data is for illustrative purposes for related compounds and not for this compound)
| Compound | Electrophilicity Index (ω) |
| 4-fluoro-1H-indazole | 2.065 |
| 4-chloro-1H-indazole | 2.366 |
| 4-bromo-1H-indazole | 2.404 |
| 4-methyl-1H-indazole | 1.909 |
| 4-amino-1H-indazole | 1.543 |
| 4-hydroxy-1H-indazole | 1.794 |
Source: Theoretical Evaluation of Six Indazole Derivatives as Corrosion Inhibitors Based on DFT
Quantum Chemical Descriptors for Predictive Reactivity
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its reactivity and other properties. Besides the already mentioned HOMO-LUMO gap, chemical hardness, electronegativity, and electrophilicity, other descriptors such as the softness (S), which is the reciprocal of hardness, can also be used. A higher softness value indicates greater reactivity. These descriptors are instrumental in quantitative structure-activity relationship (QSAR) studies, where they are used to correlate the chemical structure of a series of compounds with their biological activity or other properties. For this compound, these descriptors would be influenced by the electron-donating methyl group and the electron-withdrawing and bulky iodo group, which would in turn dictate its interaction with biological targets or other reactants.
Tautomeric Equilibria and Stability Investigations
Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the nitrogen atoms of the pyrazole (B372694) ring. The relative stability of these tautomers is a crucial aspect of their chemistry, as it can influence their reactivity, spectroscopic properties, and biological activity.
Computational methods are particularly useful for determining the relative energies of tautomers. For the parent indazole molecule, theoretical calculations have consistently shown that the 1H-tautomer is more stable than the 2H-tautomer. The energy difference between these two forms is influenced by the computational method and basis set used.
While specific calculations for this compound are not available in the reviewed literature, data for the parent indazole can provide an estimate of the expected trend. The substituents at the 5- and 6-positions are expected to modulate this energy difference.
Table 4: Calculated Relative Energies of 1H- and 2H-Tautomers of Parent Indazole (Data is for the parent indazole and serves as an illustrative example)
| Computational Method | Basis Set | ΔE (E2H - E1H) (kJ/mol) | Reference |
| MP2 | 6-31G** | 15 | J. Org. Chem. |
| Experimental (derived) | - | 9.6 | J. Phys. Chem. |
These values indicate a clear preference for the 1H-tautomer in the parent indazole, a trend that is generally expected to hold for many of its derivatives, including this compound. The exact energy difference for the substituted compound would require specific theoretical calculations.
Spectroscopic Property Prediction and Validation (e.g., NMR Chemical Shifts via GIAO Calculations)
A comprehensive search of scientific literature and chemical databases has revealed a notable absence of specific computational studies focused on the prediction and validation of spectroscopic properties for this compound. While the Gauge-Including Atomic Orbital (GIAO) method is a well-established and powerful tool for the theoretical calculation of NMR chemical shifts in various organic molecules, its application to this particular indazole derivative has not been documented in publicly available research.
Theoretical NMR chemical shift predictions, typically performed using density functional theory (DFT) methods like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), provide valuable insights into the electronic structure and environment of each nucleus. These calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. A comparison between these theoretical shifts and experimentally obtained NMR data serves as a crucial validation of the computational model and can aid in the definitive assignment of spectral peaks.
In studies of similar heterocyclic systems, researchers have successfully employed GIAO calculations to correlate theoretical chemical shifts with experimental data, often achieving high degrees of accuracy with R-squared values exceeding 0.90. This strong correlation underscores the reliability of the GIAO method for structural elucidation and confirmation. However, for this compound, such a comparative analysis is not possible due to the lack of published computational data. The presence of a heavy atom like iodine can present additional challenges and considerations in such calculations, often requiring the use of basis sets that can adequately account for relativistic effects to achieve high accuracy.
Interactive Data Table: Predicted vs. Experimental NMR Chemical Shifts
Table 1. Theoretical and Experimental 1H and 13C NMR Chemical Shifts (ppm) for this compound.
| Atom | Calculated Chemical Shift (δ) - GIAO/DFT | Experimental Chemical Shift (δ) | Difference (Δδ) |
|---|---|---|---|
| Data not available in published literature |
Natural Bond Orbital (NBO) Analyses for Charge Distribution and Fukui Indices
Similar to the spectroscopic predictions, specific Natural Bond Orbital (NBO) analyses for this compound are not found in the current body of scientific literature. NBO analysis is a powerful computational method that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and intermolecular interactions, closely resembling classical Lewis structures.
Furthermore, NBO analysis can be utilized to calculate Fukui indices, which are crucial descriptors in conceptual DFT for predicting the reactivity of different atomic sites within a molecule. The Fukui function indicates the change in electron density at a particular point in the molecule when the total number of electrons is changed, thereby identifying the most likely sites for electrophilic, nucleophilic, and radical attack.
For this compound, an NBO analysis would be expected to reveal the electronic influence of the electron-donating methyl group and the electron-withdrawing (and polarizable) iodo group on the charge distribution and reactivity of the indazole ring system. However, without specific computational studies, a quantitative discussion of these effects remains speculative.
Interactive Data Table: NBO Analysis Results
Table 2. Natural Atomic Charges and Key Donor-Acceptor Interactions for this compound.
| Atom | Natural Charge (e) | Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|---|---|
| Data not available in published literature |
Applications in Advanced Chemical Research and Molecular Science
6-Iodo-5-methyl-1H-indazole as a Key Synthetic Intermediate
The utility of this compound as a synthetic intermediate stems from the distinct chemical properties of its substituents. The iodine atom serves as a versatile synthetic handle, while the methyl group influences the electronic properties and steric environment of the indazole core.
Building Block for the Construction of Complex Heterocyclic Systems
The carbon-iodine bond at the C6 position of the indazole ring is a key feature that allows for the construction of more elaborate molecular architectures. This bond is particularly susceptible to a variety of transition-metal-catalyzed cross-coupling reactions. Methodologies such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions can be employed to introduce new carbon-carbon and carbon-heteroatom bonds at this position. This capability allows chemists to append diverse functional groups and build complex heterocyclic systems fused or linked to the indazole core.
For instance, the closely related compound 6-iodo-1H-indazole is a crucial intermediate in the synthesis of the drug Axitinib. patsnap.comchemicalbook.com In this synthesis, the iodo group is displaced to introduce a thioether linkage, demonstrating the practical application of the C-I bond's reactivity in forming complex structures. The presence of a methyl group at the adjacent C5 position, as in this compound, would further influence the reactivity and orientation of these coupling reactions.
Precursor in the Rational Design and Synthesis of Functional Molecules
In the field of rational drug design, this compound serves as an ideal precursor. The indazole scaffold itself is considered a "privileged structure" due to its ability to bind to a wide range of biological targets. nih.govrsc.org The specific substitution of this compound allows for a systematic and targeted approach to creating new functional molecules.
The design process leverages the 6-iodo position as an attachment point for various side chains designed to interact with specific pockets of a target protein. Simultaneously, the 5-methyl group can provide beneficial steric interactions, enhance binding affinity through hydrophobic contacts, and improve metabolic stability or other pharmacokinetic properties. This dual-functionality makes this compound a valuable starting material for generating libraries of compounds in the hit-to-lead and lead optimization phases of drug discovery.
Scaffold for Pharmacologically Relevant Compounds
The indazole ring system is a well-established pharmacophore found in numerous biologically active compounds. nih.govnih.govnih.gov The this compound scaffold provides a robust framework for developing novel therapeutics, particularly in the areas of kinase inhibition and anticancer research.
Design and Synthesis of Indazole-Based Ligands for Specific Biological Targets (e.g., Enzymes, Receptors)
The structural features of the indazole core are well-suited for creating ligands that bind with high affinity and selectivity to biological targets like enzymes and receptors. The bicyclic ring system provides a rigid foundation, while the nitrogen atoms can participate in crucial hydrogen bonding interactions with protein residues.
Starting from this compound, medicinal chemists can synthesize a diverse array of ligands. The iodine atom can be replaced with moieties designed to target specific sub-pockets within a protein's active site. This strategic modification is fundamental to developing potent and selective inhibitors or modulators for targets implicated in various diseases.
Investigation of Indazole Derivatives as Kinase Inhibitors
Protein kinases are a major class of enzymes targeted in modern drug discovery, especially in oncology. The indazole scaffold is a prominent feature in many approved kinase inhibitors. nih.govnih.gov Derivatives of indazoles have been extensively investigated as inhibitors of various kinases, including tyrosine kinases and serine/threonine kinases. nih.gov
A prime example of an indazole-based kinase inhibitor is Axitinib, a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs). The synthesis of Axitinib relies on 6-iodo-1H-indazole as a key intermediate. patsnap.comchemicalbook.com This underscores the importance of 6-iodo substituted indazoles as precursors for potent kinase inhibitors. The introduction of a methyl group at the 5-position of this precursor could be used to probe for additional hydrophobic interactions within the kinase ATP-binding site, potentially leading to enhanced potency or altered selectivity profiles.
| Compound | Precursor | Primary Kinase Targets | Therapeutic Application |
|---|---|---|---|
| Axitinib | 6-Iodo-1H-indazole | VEGFR-1, VEGFR-2, VEGFR-3, PDGFR, c-KIT | Advanced Renal Cell Carcinoma |
Exploration of Indazole Scaffolds in Anticancer Research
Given that dysregulation of kinase signaling is a hallmark of cancer, the success of indazole-based kinase inhibitors has spurred broader exploration of this scaffold in anticancer research. nih.govrsc.orgnih.gov Numerous studies have reported the synthesis and evaluation of novel indazole derivatives with significant antiproliferative activity against a range of human cancer cell lines. nih.govmdpi.comresearchgate.net
Compounds derived from functionalized indazoles like this compound can exert their anticancer effects through various mechanisms beyond kinase inhibition, including apoptosis induction and cell cycle arrest. nih.gov The ability to easily modify the scaffold at the 6-position allows for the optimization of anticancer activity and the development of compounds with novel mechanisms of action.
| Compound Class | Cancer Cell Line | Reported Activity (IC₅₀) | Reference |
|---|---|---|---|
| 3-Aryl-1H-indazoles | HCT-116 (Colon) | Variable, with some compounds showing significant effect | mdpi.com |
| N-Methyl-3-aryl-indazoles | MDA-MB-231 (Breast) | Generally more potent than 1H-indazole analogs | mdpi.com |
| 6-Substituted Indazole Derivatives | A549 (Lung), MCF7 (Breast) | Potent antiproliferative activity observed | researchgate.net |
| Styryl-indazole Derivatives | 4T1 (Breast) | IC₅₀ = 0.23–1.15 μM for lead compound | nih.gov |
Other Biological Activities (e.g., Antifungal, Estrogen Receptor Degradation) through Indazole Derivatives
Beyond their well-documented roles as kinase inhibitors in cancer therapy, indazole derivatives have demonstrated efficacy in other therapeutic areas, including antifungal applications and as selective estrogen receptor degraders (SERDs).
Antifungal Activity:
The emergence of drug-resistant fungal strains necessitates the development of novel antifungal agents. Indazole derivatives have shown promise in this regard. Research has demonstrated that certain substituted indazoles exhibit significant activity against various fungal pathogens. For instance, a series of 3-phenyl-1H-indazole derivatives were synthesized and evaluated for their anticandidal activity against Candida albicans, Candida glabrata, and Candida tropicalis. One of the compounds, a N,N-diethylcarboxamide substituted derivative, was identified as being particularly active against C. albicans and both miconazole-susceptible and resistant C. glabrata species nih.gov.
Further studies have explored the structure-activity relationships of indazole derivatives to optimize their antifungal potency. The data below illustrates the minimum inhibitory concentration (MIC) of selected indazole derivatives against different Candida species, highlighting the potential of this chemical class in addressing fungal infections.
Table 1: Antifungal Activity of Selected Indazole Derivatives against Candida Species
| Compound ID | Modification | C. albicans MIC (µM) | C. glabrata MIC (µM) | C. tropicalis MIC (µM) |
|---|---|---|---|---|
| 3a | 2,3-diphenyl-2H-indazole | 3.807 | 15.227 | - |
| 3c | 2,3-diphenyl-2H-indazole | >100 | >100 | - |
| 10a | 3-phenyl-1H-indazole | 50-100 | 50-100 | >100 |
| 10g | 3-phenyl-1H-indazole with N,N-diethylcarboxamide | <50 | <50 | >100 |
Data sourced from Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole (B372694) Derivatives nih.gov.
Estrogen Receptor Degradation:
In the field of oncology, particularly in the context of hormone receptor-positive breast cancer, selective estrogen receptor degraders (SERDs) represent a crucial therapeutic strategy. These compounds not only block the estrogen receptor (ER) but also promote its degradation. Indazole-based scaffolds have been successfully utilized in the design of novel oral SERDs.
Research into thieno[2,3-e]indazole derivatives has led to the discovery of potent oral SERDs with improved antitumor effects and favorable druggability nih.gov. These compounds have demonstrated the ability to induce ERα degradation and overcome resistance to existing endocrine therapies. The efficacy of these derivatives is often quantified by their DC50 value, which is the concentration required to degrade 50% of the target protein.
Table 2: Estrogen Receptor Degradation Activity of an Indazole Derivative
| Compound ID | Cell Line | ERα Degradation DC50 (µmol/L) |
|---|---|---|
| 29c | MCF-7 (ERαWT) | 0.01 - 0.05 |
| 29c | T-47D (ERαWT) | 0.01 - 0.05 |
Data from the discovery of novel covalent selective estrogen receptor degraders against endocrine-resistant breast cancer nih.gov.
The development of these indazole-based SERDs highlights the versatility of this heterocyclic system in designing molecules that can modulate challenging biological targets.
Applications in Materials Science (e.g., Optical and Electrical Properties of Indazole Derivatives)
The unique electronic structure of the indazole ring system also lends itself to applications in materials science, particularly in the development of materials with interesting optical and electrical properties.
Optical Properties:
Indazole derivatives have been investigated for their luminescent properties, which are crucial for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging. The fluorescence and phosphorescence characteristics of these compounds can be tuned by modifying the substituents on the indazole core.
For example, a study on 3-keto-indazole derivatives revealed that their emission colors could be varied from blue to green to red by altering the ketoaryl group at the 3-position. While some derivatives exhibited fluorescence at room temperature in solution, all of them showed phosphorescence at low temperatures (80 K) rsc.org. Furthermore, room-temperature phosphorescence was achieved by dispersing these derivatives in a solid matrix rsc.org. The photophysical properties of these materials, including their emission wavelengths and quantum yields, are critical for their potential applications.
Table 3: Photoluminescent Properties of Selected Indazole Derivatives
| Compound ID | Substituent at 3-position | Emission Type | Emission Wavelength (nm) | Quantum Yield (Φ) |
|---|---|---|---|---|
| Indazole-Benzothiadiazole 2 | Benzothiadiazole | Fluorescence | 530 | 0.92 |
| Indazole-Benzothiadiazole 3 (N-1 methylated) | Benzothiadiazole | Fluorescence | 551 | 0.96 |
| Indazole-Benzothiadiazole 4 (N-2 methylated) | Benzothiadiazole | Fluorescence | 584 | 0.77 |
Data from Synthesis of indazole-benzothiadiazole push-pull molecules as solid-state fluorescent compounds arkat-usa.org.
Electrical Properties:
The electrical properties of organic materials are often characterized by their charge carrier mobility. Research into various heterocyclic systems has shown that modifications to the molecular structure can significantly impact these properties. For indazole derivatives, factors such as molecular packing in the solid state and the energy levels of the frontier molecular orbitals (HOMO and LUMO) would be critical in determining their electrical conductivity and utility as organic semiconductors. While concrete data for specific indazole derivatives is still emerging, the foundational characteristics of the indazole scaffold make it a promising candidate for future research in this area.
Structure Activity Relationship Sar and Comparative Analysis of Substituted Indazoles
Impact of Substituent Position and Electronic Nature on Molecular Reactivity
The reactivity of the indazole ring is significantly modulated by the electronic properties (electron-donating or electron-withdrawing) and the position of its substituents. nih.gov In electrophilic aromatic substitution reactions, the substituents on the benzene (B151609) ring guide incoming electrophiles to specific positions. organicchemistrytutor.comunizin.org
Methyl Group (at C5): The methyl group is an activating group and an ortho-, para-director due to its electron-donating nature through hyperconjugation. organicchemistrytutor.com In the case of 6-iodo-5-methyl-1H-indazole, the C5-methyl group would activate the ring towards electrophilic attack.
Iodo Group (at C6): Halogens are generally considered deactivating groups due to their electron-withdrawing inductive effect, which is stronger than their electron-donating resonance effect. However, they are also ortho-, para-directors. organicchemistrytutor.comunizin.org The iodine atom at the C6 position deactivates the ring to some extent but would direct incoming electrophiles to the ortho (C5 and C7) and para (C3) positions.
Influence of Halogen (Iodo) and Alkyl (Methyl) Groups on Physicochemical and Interaction Properties
The physicochemical properties of this compound, such as lipophilicity, solubility, and membrane permeability, are directly influenced by its iodo and methyl substituents. These properties are crucial for its behavior in biological systems.
Lipophilicity: Both alkyl and halogen substituents tend to increase the lipophilicity of a molecule. rsc.orgomicsonline.org The methyl group is a classic hydrophobic fragment. omicsonline.org Halogenation is a common strategy in drug design to enhance membrane binding and permeation by increasing lipophilicity. nih.gov The replacement of a hydrogen atom with an iodine atom significantly increases the lipophilicity, which can affect how the molecule crosses cellular membranes and binds to protein targets. rsc.org
Interaction Properties (Halogen Bonding): A key feature of the iodo substituent is its ability to participate in halogen bonding. This is a non-covalent interaction where the electropositive region on the outer side of the halogen atom (the σ-hole) interacts with a Lewis base (e.g., oxygen or nitrogen atoms in a protein). nih.gov This interaction can be a significant contributor to the binding affinity of a ligand to its biological target, such as a kinase. chim.it The strength of the halogen bond is influenced by the nature of the halogen, with iodine typically forming stronger halogen bonds than bromine or chlorine.
The table below summarizes the general influence of these substituents on key molecular properties.
| Substituent | Property Affected | General Effect |
| Iodo (Halogen) | Lipophilicity | Increases |
| Molecular Weight | Increases significantly | |
| Interaction Potential | Enables halogen bonding | |
| Electronic Effect | Inductively withdrawing, weakly resonance donating | |
| Methyl (Alkyl) | Lipophilicity | Increases |
| Steric Profile | Adds bulk | |
| Electronic Effect | Electron-donating (hyperconjugation) | |
| Metabolic Stability | Can block sites of metabolism |
Comparative Studies with Analogous Indazole Derivatives
To understand the specific contributions of the iodo and methyl groups in this compound, it is useful to compare it with analogous structures where these groups are replaced by other substituents.
Iodo vs. Bromo: Both iodine and bromine are halogens and share similarities in their chemical properties. However, there are notable differences. Iodine is larger, more polarizable, and a better halogen bond donor than bromine. This can lead to differences in binding affinity and selectivity for biological targets. In SAR studies of some kinase inhibitors, iodo-substituted compounds have shown different potency compared to their bromo-substituted counterparts. The C-I bond is also weaker than the C-Br bond, making iodo-substituted indazoles potentially more reactive in certain reactions, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck). chim.it
Methyl vs. other Alkyls: Replacing the methyl group with other alkyl groups (e.g., ethyl, propyl, tert-butyl) would primarily affect the steric profile and lipophilicity of the molecule. A larger alkyl group would increase the steric hindrance around its substitution point, which could either enhance or decrease binding to a target protein, depending on the size and shape of the binding pocket. nih.gov Increasing the alkyl chain length generally leads to a progressive increase in lipophilicity. omicsonline.org Structure-activity relationship studies on some indazole series have shown that replacing a smaller alkyl group with a larger one, such as a cyclobutyl group, can enhance biological potency. nih.gov
Comparison with Nitro Substituents: A nitro group is a strong electron-withdrawing group, both by induction and resonance. acs.org Replacing the methyl group (electron-donating) with a nitro group would drastically alter the electronic properties of the indazole ring, making it much more electron-deficient. This would decrease its reactivity in electrophilic aromatic substitutions and change its acidity and basicity. acs.org In the context of biological activity, a nitro group can act as a hydrogen bond acceptor and may be metabolically reduced in vivo to reactive species, which can contribute to both therapeutic and toxicological effects. The electronic and steric differences between a methyl and a nitro group would lead to significantly different SAR profiles.
The following table provides a hypothetical comparison of physicochemical properties based on general principles.
| Compound | Key Substituents | Expected Relative Lipophilicity | Expected Reactivity in Electrophilic Substitution |
| This compound | Iodo, Methyl | High | Moderate (competing effects) |
| 6-bromo-5-methyl-1H-indazole | Bromo, Methyl | Moderately High | Moderate (competing effects) |
| 6-iodo-5-ethyl-1H-indazole | Iodo, Ethyl | Higher | Moderate (competing effects) |
| 6-iodo-5-nitro-1H-indazole | Iodo, Nitro | High | Low (both deactivating) |
Understanding Synergistic Effects of Multiple Substituents on Chemical and Biological Activities
Steric and Conformational Effects: The relative positioning of the methyl and iodo groups can influence the preferred conformation of the molecule and how it presents itself to a binding partner. The steric bulk of the iodine atom adjacent to the C5-position can influence the orientation of the methyl group, and vice-versa.
Combined Impact on Biological Activity: In the context of kinase inhibition, for instance, the iodo group might form a critical halogen bond with the hinge region of the kinase, while the methyl group could occupy a nearby hydrophobic pocket. nih.gov The presence of both substituents in this specific arrangement could therefore be essential for potent and selective inhibition. SAR studies on various indazole series have demonstrated that the substituent groups at both the 4- and 6-positions can play a crucial role in inhibitory activity. nih.gov The combination of a halogen and an alkyl group can thus be a powerful strategy for modulating the biological activity of the indazole scaffold.
Future Research Directions and Emerging Trends in 6 Iodo 5 Methyl 1h Indazole Chemistry
Development of Novel and More Efficient Synthetic Routes
While established methods for the synthesis of indazole derivatives exist, the pursuit of more efficient, atom-economical, and environmentally benign routes remains a critical research direction. nih.gov Future efforts are likely to concentrate on late-stage functionalization and C-H activation strategies to streamline the synthesis of 6-iodo-5-methyl-1H-indazole and its analogues.
| Synthetic Strategy | Catalyst/Reagent | Key Transformation | Potential Advantage |
| C-H Activation/Annulation | Rh(III)/Cu(II) | Forms indazole ring from imidates and nitrosobenzenes. | High atom economy, direct functionalization. |
| Intramolecular Amination | Cu(OAc)₂ | Cyclization of o-haloaryl N-sulfonylhydrazones. | Milder conditions, lower catalyst loading. |
| Cycloaddition Reactions | N/A (Arynes) | [3+2] cycloaddition of diazo compounds with arynes. | Direct access to a wide range of substituted indazoles. organic-chemistry.org |
| Direct C-H Amination | PIFA or Iodine | Forms N-N bond via C-H functionalization of arylhydrazones. | Metal-free conditions. nih.gov |
Exploration of Underexplored Reactivity Pathways and Functionalization Strategies
The iodine atom at the C6 position of this compound serves as a versatile synthetic handle for a variety of cross-coupling reactions. While Suzuki-Miyaura couplings are well-established for creating C-C bonds, future research will likely delve into a broader range of palladium- and copper-catalyzed transformations. This includes exploring Sonogashira, Heck, Buchwald-Hartwig, and Stille couplings to introduce alkynyl, alkenyl, amino, and organostannane moieties, respectively. Such diversification would grant access to a vast chemical space of novel derivatives.
Furthermore, direct C-H functionalization at other positions on the indazole ring (C3, C4, and C7) represents a significant area for exploration. Developing methods for the regioselective introduction of new functional groups without pre-functionalization would be a major advancement, offering more convergent and efficient synthetic routes to complex molecules. Visible-light-mediated photoredox catalysis is an emerging tool that could enable novel C-H functionalization pathways on the indazole scaffold.
Advanced Computational Modeling for Predictive Design and Reaction Optimization
Computational chemistry is poised to play an increasingly integral role in the study of this compound. longdom.org Density Functional Theory (DFT) calculations can be employed to elucidate reaction mechanisms, predict the regioselectivity of synthetic transformations, and optimize reaction conditions, thereby reducing the need for extensive empirical screening. nih.govbeilstein-journals.org For instance, DFT can help understand the factors governing N1 versus N2 alkylation, a common challenge in indazole chemistry. beilstein-journals.org
Beyond reaction optimization, computational tools are crucial for the predictive design of novel derivatives with specific biological or material properties. researchgate.net Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking simulations can be used to design potent enzyme inhibitors, such as kinase inhibitors for cancer therapy, by predicting the binding affinity and interaction modes of this compound derivatives with their biological targets. researchgate.netnih.govnih.gov These in silico methods accelerate the design-synthesis-testing cycle, making the discovery process more efficient. nih.gov
Integration with High-Throughput Screening for Accelerated Discovery in Materials and Biological Applications
The this compound scaffold is a prime candidate for the generation of large chemical libraries for high-throughput screening (HTS). nih.gov By leveraging the functionalization strategies mentioned in section 8.2, combinatorial libraries of derivatives can be synthesized and rapidly screened for a wide range of applications. nih.gov
In materials science, HTS can be used to identify derivatives with desirable photophysical properties for applications in organic light-emitting diodes (OLEDs), sensors, or as fluorescent probes. nih.govresearchgate.netumd.edu In drug discovery, HTS is a cornerstone for identifying "hit" compounds from large libraries that modulate the activity of a biological target. nih.gov Screening libraries based on the this compound core against panels of protein kinases, G-protein coupled receptors, or other disease-relevant targets could lead to the discovery of novel therapeutic agents for cancer, inflammatory disorders, and other conditions. nih.govnih.govrsc.org The development of miniaturized automation platforms allows for these screening experiments to be conducted on a nanomole scale, conserving precious and complex compounds. scienceintheclassroom.org
Addressing Synthetic Challenges for Accessing More Complex and Diverse Derivatives
Despite advances, significant synthetic challenges remain in producing complex derivatives of this compound. researchgate.net Achieving precise regiocontrol during the functionalization of the polysubstituted ring is a persistent hurdle, often leading to mixtures of isomers that are difficult to separate. nih.gov The synthesis of derivatives with sterically demanding substituents or specific stereochemistry requires the development of highly selective and robust synthetic methodologies.
Future research will need to address these challenges by developing novel protecting group strategies, exploring more selective catalytic systems, and potentially employing flow chemistry to improve reaction control and scalability. Overcoming these synthetic obstacles is crucial for unlocking the full potential of the this compound scaffold and enabling the synthesis of next-generation drug candidates and advanced materials. researchgate.netrsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
